Sel d'atorvastatine lactame sodique, impureté

Vue d'ensemble

Description

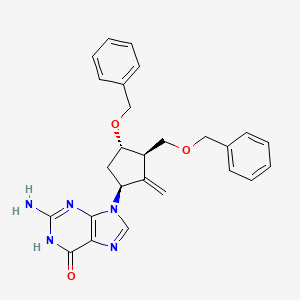

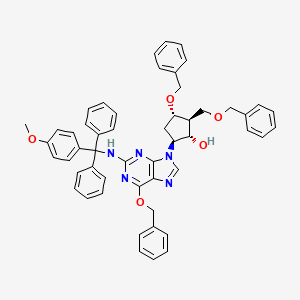

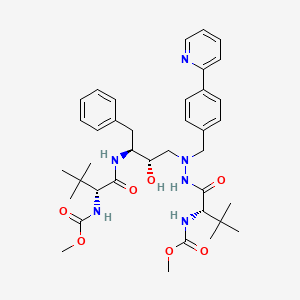

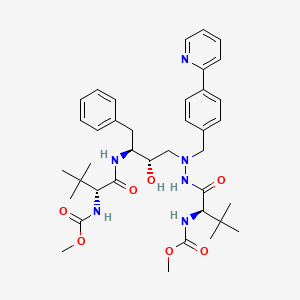

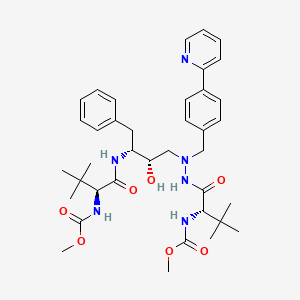

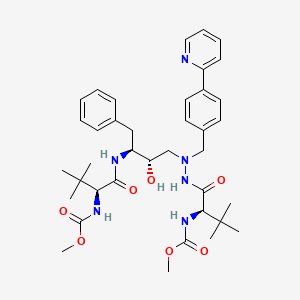

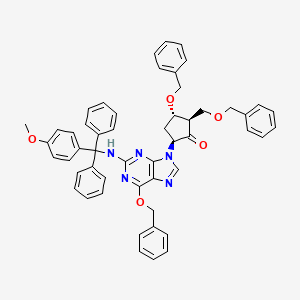

Atorvastatin Lactam Sodium Salt Impurity is a chemical compound that is often encountered as an impurity in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. The molecular formula of Atorvastatin Lactam Sodium Salt Impurity is C33H34FN2O6Na, and it has a molecular weight of 596.62 g/mol . This compound is significant in pharmaceutical research and quality control due to its potential impact on the efficacy and safety of atorvastatin formulations.

Applications De Recherche Scientifique

Atorvastatin Lactam Sodium Salt Impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in the analysis of atorvastatin formulations to ensure the purity and quality of the drug.

Biology: Studied for its potential biological effects and interactions with biological molecules.

Medicine: Investigated for its impact on the efficacy and safety of atorvastatin as a pharmaceutical impurity.

Mécanisme D'action

Target of Action

The primary target of Atorvastatin Lactam Sodium Salt Impurity, like Atorvastatin itself, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

Atorvastatin Lactam Sodium Salt Impurity acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .

Biochemical Pathways

By inhibiting HMG-CoA reductase, Atorvastatin Lactam Sodium Salt Impurity disrupts the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This results in a decrease in the endogenous production of cholesterol in the liver .

Pharmacokinetics

It is known that atorvastatin is highly metabolized in the liver and intestine, primarily by cytochrome p450 3a4 . The lactam impurity is a product formed during the synthesis of Atorvastatin and has been shown to inhibit cholesterol biosynthesis in a rat model . The in vivo metabolism of Atorvastatin lactam was found to be identical to that of the parent molecule .

Result of Action

The inhibition of cholesterol synthesis by Atorvastatin Lactam Sodium Salt Impurity leads to a decrease in the concentration of cholesterol in the liver cells . This stimulates the liver to take up more LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels . The overall result is a reduction in abnormal cholesterol and lipid levels, which ultimately reduces the risk of cardiovascular disease .

Action Environment

The action of Atorvastatin Lactam Sodium Salt Impurity can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit cytochrome P450 3A4 could potentially affect the metabolism and efficacy of Atorvastatin . Additionally, factors such as diet, lifestyle, and genetic variations can also influence the drug’s action and the individual’s response to treatment

Analyse Biochimique

Biochemical Properties

Atorvastatin Lactam Sodium Salt Impurity interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit cholesterol biosynthesis, suggesting its interaction with the enzyme HMG-CoA reductase . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

Atorvastatin Lactam Sodium Salt Impurity has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce total cholesterol, Low-Density Lipoproteins (LDL) cholesterol in patients with mixed dyslipidemia .

Molecular Mechanism

The molecular mechanism of action of Atorvastatin Lactam Sodium Salt Impurity involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is a selective competitive inhibitor of HMG CoA reductase, an enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis .

Metabolic Pathways

Atorvastatin Lactam Sodium Salt Impurity is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Atorvastatin Lactam Sodium Salt Impurity typically involves the synthesis of atorvastatin, during which this impurity can form. One common method involves the alkaline hydrolysis of atorvastatin calcium, followed by the addition of ethyl acetate to quench the reaction and extract organic impurities . The reaction conditions often include the use of sodium hydroxide as a base and ethyl acetate as a solvent for extraction.

Industrial Production Methods

In industrial settings, the production of atorvastatin and its impurities, including Atorvastatin Lactam Sodium Salt Impurity, is closely monitored to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) is commonly used for the detection and quantification of impurities. The process involves stringent quality control measures to minimize the presence of impurities and ensure compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

Atorvastatin Lactam Sodium Salt Impurity can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Atorvastatin Lactam Sodium Salt Impurity can be compared with other impurities and related compounds in the atorvastatin synthesis process, such as:

Atorvastatin Lactone: A lactone form of atorvastatin that can form during the synthesis and storage of atorvastatin.

Atorvastatin Epoxy Tetrahydrofuran Analog: Another impurity that can form during the synthesis of atorvastatin.

Atorvastatin Acetonide: A derivative that can form under certain reaction conditions.

These compounds share similarities in their chemical structures and formation pathways but differ in their specific chemical properties and potential impacts on the efficacy and safety of atorvastatin formulations.

Propriétés

IUPAC Name |

sodium;(3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDUSRYVYMXRPW-LGZZEMPASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747048 | |

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148217-40-7 | |

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)